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For Researchers, Scientists, and Drug Development Professionals

The histone acetyltransferase p300 is a critical regulator of gene expression, and its

dysregulation is implicated in numerous diseases, including cancer. Consequently, the

development of specific and potent p300 inhibitors is of significant interest for both basic

research and therapeutic applications. This guide provides a detailed comparison of two

commonly used p300 inhibitors, C646 and Garcinol, focusing on their mechanisms of action,

specificity, and supporting experimental data to aid researchers in selecting the appropriate tool

for their studies.

At a Glance: Key Differences
Feature C646 Garcinol

Primary Target p300/CBP p300 and PCAF

Mechanism of Action Competitive with Acetyl-CoA Mixed-type inhibitor

Selectivity Highly selective for p300/CBP
Broader spectrum (p300,

PCAF, HDAC11)

Potency (p300) Ki = 400 nM IC50 ≈ 7 µM
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C646 is a synthetic, cell-permeable small molecule that acts as a potent and selective inhibitor

of the p300/CBP histone acetyltransferase (HAT) family.[1][2] It functions as a competitive

inhibitor with respect to the cofactor acetyl-CoA, binding to the acetyl-CoA binding pocket of

p300.[1] This competitive mechanism makes its inhibitory activity dependent on the intracellular

concentration of acetyl-CoA. Interestingly, at low concentrations relative to acetyl-CoA, C646
has been observed to stimulate p300 activity, highlighting a biphasic effect.[2]

Garcinol, a polyisoprenylated benzophenone derived from the rind of the Garcinia indica fruit, is

a natural product that inhibits both p300 and p-300-associated factor (PCAF), another histone

acetyltransferase.[1][3] Its mechanism of inhibition is described as mixed-type, suggesting it

may bind to both the free enzyme and the enzyme-substrate complex.[4] Some studies have

also indicated that Garcinol can act as a competitive inhibitor with respect to the histone

substrate.[1][3] More recent evidence also suggests that Garcinol can inhibit histone

deacetylase 11 (HDAC11), adding to its complex pharmacological profile.[5]

Specificity and Potency
The most significant distinction between C646 and Garcinol lies in their specificity. C646
exhibits high selectivity for p300/CBP over other HATs such as PCAF and GCN5.[6] This

makes it a valuable tool for specifically probing the function of p300/CBP in cellular processes.

The reported inhibition constant (Ki) for C646 against p300 is approximately 400 nM.[1]

In contrast, Garcinol has a broader inhibitory spectrum, potently inhibiting both p300 and PCAF

with reported IC50 values of approximately 7 µM and 5 µM, respectively.[1] This dual activity

can be a confounding factor in experiments aiming to dissect the specific role of p300.

Furthermore, its activity against HDAC11 introduces another layer of potential off-target effects.

[5]
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Inhibitor Target Inhibition Value Assay Type

C646 p300 Ki = 400 nM
Cell-free enzymatic

assay

Garcinol p300 IC50 ≈ 7 µM
Cell-free enzymatic

assay

Garcinol PCAF IC50 ≈ 5 µM
Cell-free enzymatic

assay

Garcinol HDAC11 IC50 ≈ 5 µM In vitro HPLC assay

Note: The presented values are from different studies and may not be directly comparable due

to variations in experimental conditions.

Experimental Protocols
Histone Acetyltransferase (HAT) Activity Assay
(Radioactive Method)
This assay is commonly used to determine the IC50 values of HAT inhibitors.

Materials:

Recombinant p300 enzyme

Histone H3 or H4 peptide substrate

[³H]-Acetyl-CoA

Inhibitor (C646 or Garcinol) dissolved in DMSO

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

Scintillation fluid and counter

Procedure:
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Prepare a reaction mixture containing the assay buffer, recombinant p300 enzyme, and the

histone peptide substrate.

Add varying concentrations of the inhibitor (C646 or Garcinol) or DMSO (vehicle control) to

the reaction mixture.

Pre-incubate the mixture for 10-15 minutes at 30°C.

Initiate the reaction by adding [³H]-Acetyl-CoA.

Incubate the reaction for 20-30 minutes at 30°C.

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

Wash the paper multiple times with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate

buffer, pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.

Dry the paper and measure the incorporated radioactivity using a scintillation counter.

Calculate the percentage of inhibition for each inhibitor concentration and determine the

IC50 value.

Western Blotting for Histone Acetylation
This method is used to assess the in-cell activity of p300 inhibitors by measuring the levels of

specific histone acetylation marks.

Materials:

Cells treated with C646, Garcinol, or vehicle control

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

SDS-PAGE gels and electrophoresis apparatus

PVDF or nitrocellulose membranes

Transfer buffer and apparatus
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

HRP-conjugated secondary antibody

Chemiluminescent substrate and imaging system

Procedure:

Lyse the treated cells and quantify the protein concentration.

Denature the protein lysates and separate them by SDS-PAGE.

Transfer the separated proteins to a membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with the primary antibody against the specific histone acetylation

mark overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane again and apply the chemiluminescent substrate.

Capture the signal using an imaging system.

Normalize the acetyl-histone signal to the total histone signal to determine the relative

change in acetylation.

Visualizing the Mechanisms and Workflows

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8037948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


p300-mediated Acetylation

Inhibition Mechanisms

p300
Acetylated Histone

 Acetyl Transfer

CoA

Acetyl-CoA

Histone Substrate

C646

Competes with
Acetyl-CoA

Garcinol

Mixed-type
inhibition

Click to download full resolution via product page

Caption: Mechanism of p300 acetylation and inhibitor action.
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Caption: Workflow for comparing p300 inhibitors.

Conclusion and Recommendations
The choice between C646 and Garcinol as a p300 inhibitor depends critically on the specific

research question.

For studies requiring high specificity to probe the functions of p300/CBP, C646 is the superior

choice. Its well-defined mechanism as an acetyl-CoA competitor and its selectivity for

p300/CBP minimize the potential for off-target effects.
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Garcinol may be useful for studies where broader inhibition of HATs (p300 and PCAF) is

desired or as a starting point for natural product-based drug discovery. However, researchers

must be cautious of its off-target effects, including the inhibition of HDAC11, and should

validate their findings with more specific tools.

Ultimately, a thorough understanding of the distinct pharmacological profiles of C646 and

Garcinol is essential for the rigorous design and interpretation of experiments aimed at

elucidating the roles of p300 in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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